molecular formula C3H6O3S B1661953 1,3,2-Dioxathiane 2-oxide CAS No. 4176-55-0

1,3,2-Dioxathiane 2-oxide

Cat. No.: B1661953
CAS No.: 4176-55-0
M. Wt: 122.15 g/mol
InChI Key: LOURZMYQPMDBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxathiane 2-oxide is an organic compound with the molecular formula C3H6O3S. It is also known as propylene sulfite or trimethylene sulfite. This compound is characterized by a six-membered ring structure containing sulfur and oxygen atoms. It is a colorless to almost colorless liquid with a boiling point of 54°C at 8 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxathiane 2-oxide can be synthesized through the reaction of 1,3-propanediol with sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic sulfite. The reaction can be represented as follows:

HOCH2CH2CH2OH+SO3C3H6O3S+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{SO}_3 \rightarrow \text{C}_3\text{H}_6\text{O}_3\text{S} + \text{H}_2\text{O} HOCH2​CH2​CH2​OH+SO3​→C3​H6​O3​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow microreaction technology. This method offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale, leading to higher yields and improved safety. Optimal conditions include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a residence time of 117.75 seconds .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,3,2-dioxathiane 2,2-dioxide.

    Reduction: Reduction reactions can convert it back to 1,3-propanediol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: 1,3,2-Dioxathiane 2,2-dioxide.

    Reduction: 1,3-Propanediol.

    Substitution: Various substituted propylene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,2-Dioxathiane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-dioxathiane 2-oxide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to potential biological effects. The compound’s reactivity is primarily due to the presence of the sulfur and oxygen atoms in its ring structure .

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxathiolane 2-oxide: Similar in structure but with a different ring size.

    1,3,2-Dioxathiolane 2,2-dioxide: An oxidized form of 1,3,2-dioxathiane 2-oxide.

    1,2-Ethylene sulfate: A related compound with a smaller ring structure.

Uniqueness

This compound is unique due to its six-membered ring structure, which provides distinct chemical reactivity and stability compared to its smaller ring counterparts. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,3,2-dioxathiane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOURZMYQPMDBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194585
Record name 1,3,2-Dioxathiane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4176-55-0
Record name 1,3,2-Dioxathiane, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxathiane 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylene sulfite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,2-Dioxathiane 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-dioxathiane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Propylene sulfite
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AT4ZWH29Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxathiane 2-oxide
Reactant of Route 2
1,3,2-Dioxathiane 2-oxide
Reactant of Route 3
1,3,2-Dioxathiane 2-oxide
Reactant of Route 4
1,3,2-Dioxathiane 2-oxide
Reactant of Route 5
1,3,2-Dioxathiane 2-oxide
Reactant of Route 6
1,3,2-Dioxathiane 2-oxide
Customer
Q & A

Q1: What are the typical structural features of 1,3,2-Dioxathiane 2-oxide derivatives?

A1: 1,3,2-Dioxathiane 2-oxides are six-membered heterocyclic compounds containing a sulfur atom bonded to two oxygen atoms within the ring. The sulfur atom also carries a double-bonded oxygen atom (S=O) oriented either axially or equatorially. Studies using X-ray diffraction have shown that these compounds can adopt various conformations, including chair, twist-chair, and boat forms. The preferred conformation is influenced by the substituents on the ring. [, , ]

Q2: How do substituents influence the conformation of 1,3,2-Dioxathiane 2-oxides?

A2: Research indicates that bulky substituents, like tert-butyl groups, can significantly influence the conformation of the this compound ring. For example, in trans,trans-4,6-di-tert-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-tert-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide, the bulky tert-butyl groups significantly affect the C(4)-C(6) region of the ring. [] Similarly, in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide, the tert-butyl groups adopt pseudoequatorial positions. [] The position and size of substituents can impact the overall geometry and potentially influence the reactivity of the molecule.

Q3: Can you provide an example of how 1,3,2-Dioxathiane 2-oxides have been synthesized?

A3: One synthetic route to 1,3,2-Dioxathiane 2-oxides involves the reaction of a 1,3-diol with thionyl chloride (SOCl2). For example, trans,trans-4,6-di-tert-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-tert-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide were synthesized by cyclization of the corresponding diastereoisomeric diols with thionyl chloride. [] This reaction forms the six-membered ring and introduces the sulfur atom.

Q4: Have 1,3,2-Dioxathiane 2-oxides been explored for any specific applications?

A4: Yes, this compound derivatives have shown potential in lithium-ion battery electrolytes. [] A specific example is the use of this compound as an additive in an electrolyte formulation containing ethylene carbonate, dimethyl carbonate, ethyl methyl carbonate, lithium hexafluorophosphate, lithium tetrafluoroborate, lithium bis(oxalate)borate, and vinylene carbonate. This formulation aimed to improve the rate discharge characteristics of lithium-ion batteries by potentially enhancing the formation of a stable passivation layer on the electrode surface. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.